

# Tivantinib vs. Crizotinib in MET-Mutant Papillary Renal Cell Cancer: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The MET signaling pathway, crucial for cell growth, migration, and survival, is a key therapeutic target in papillary renal cell carcinoma (PRCC), particularly in subtypes harboring MET mutations.[1][2] This guide provides a detailed comparison of two MET inhibitors, **tivantinib** and crizotinib, in the context of MET-mutant PRCC, summarizing available clinical data, experimental protocols, and mechanisms of action.

### **Executive Summary**

Clinical evidence supporting the use of **tivantinib** in MET-mutant papillary renal cell carcinoma is limited and largely negative. A phase II trial (SWOG S1107) of **tivantinib** in an unselected pRCC population showed no clinical activity.[3][4] In contrast, crizotinib, a multi-targeted tyrosine kinase inhibitor, has demonstrated some activity in MET-driven cancers, although its efficacy in a dedicated MET-mutant PRCC cohort compared to **tivantinib** has not been established in a head-to-head trial. The SWOG 1500 trial provides comparative data for crizotinib against other targeted agents in PRCC.[5][6][7] A case report has shown a response to crizotinib in a patient with MET-mutant PRCC who had progressed on **tivantinib**.[8][9]

#### **Mechanism of Action**

Both **tivantinib** and crizotinib target the MET receptor tyrosine kinase, but through different mechanisms.



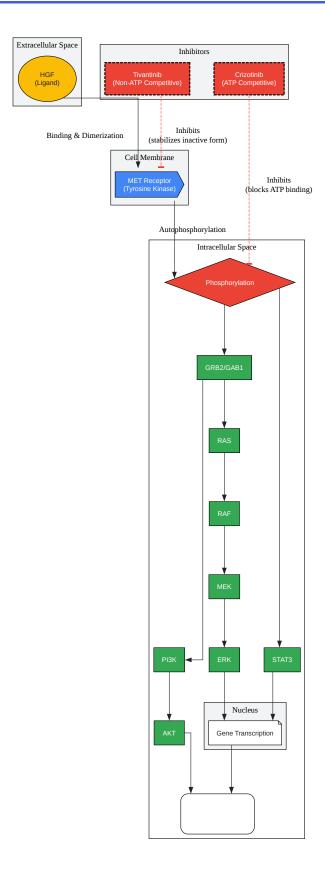
**Tivantinib** is described as a non-ATP-competitive, selective inhibitor of MET.[10][11] It is thought to stabilize the inactive conformation of the MET kinase, thereby preventing its phosphorylation and downstream signaling.[11][12] However, some studies suggest its antitumor activity might not be solely due to MET inhibition.[11]

Crizotinib is an ATP-competitive inhibitor of multiple receptor tyrosine kinases, including ALK, ROS1, and MET.[13][14][15] By binding to the ATP-binding site of the MET kinase, it blocks autophosphorylation and subsequent activation of downstream signaling pathways.[14]

#### **MET Signaling Pathway and Drug Intervention**

The following diagram illustrates the MET signaling pathway and the points of intervention for **tivantinib** and crizotinib.





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Caption: MET signaling pathway and inhibitor action.





### **Clinical Trial Data Comparison**

Direct comparative data from a head-to-head trial of **tivantinib** versus crizotinib in MET-mutant PRCC is not available. The following tables summarize key findings from separate clinical trials.

**Tivantinib in Papillary Renal Cell Carcinoma** 

Trial	Phase	Patient Population	N N	Key Findings
SWOG S1107[3] [4]	II	Advanced PRCC (unselected for MET status)	40 (20 per arm)	Response Rate (RR): 0% in both tivantinib monotherapy and tivantinib + erlotinib arms. Median Progression-Free Survival (PFS): 2.0 months (tivantinib monotherapy), 3.9 months (tivantinib + erlotinib). Conclusion: No clinical activity observed.
Case Report[8]	N/A	MET H1094L- mutant PRCC	1	Rapid disease progression on tivantinib monotherapy.

### Crizotinib in Papillary Renal Cell Carcinoma



Trial	Phase	Patient Population	N	Key Findings
SWOG 1500[5] [6][7]		Metastatic PRCC	28 (crizotinib arm)	Median Progression-Free Survival (PFS): Did not improve PFS relative to sunitinib. Adverse Events: Grade 3 or 4 adverse events occurred in 37% of patients. Note: Enrollment in the crizotinib arm was halted due to futility.
Case Report[8]	N/A	MET H1094L- mutant PRCC (post-tivantinib progression)	1	Partial response to crizotinib with symptomatic improvement.

# Experimental Protocols SWOG S1107 (Tivantinib)

- Study Design: A randomized, multicenter, parallel two-stage phase II trial.[3][4]
- Patient Population: Patients with advanced papillary renal cell carcinoma with 0-1 prior systemic therapy.[3][4]
- Intervention:
  - Arm 1: **Tivantinib** 360 mg orally twice daily.[3][4]
  - o Arm 2: Tivantinib 360 mg orally twice daily plus erlotinib 150 mg daily.[3][4]



- Primary Endpoint: Response Rate (RR) based on RECIST criteria.[4]
- Biomarker Analysis: Tumor tissue was intended for MET and EGFR expression analysis.[4]

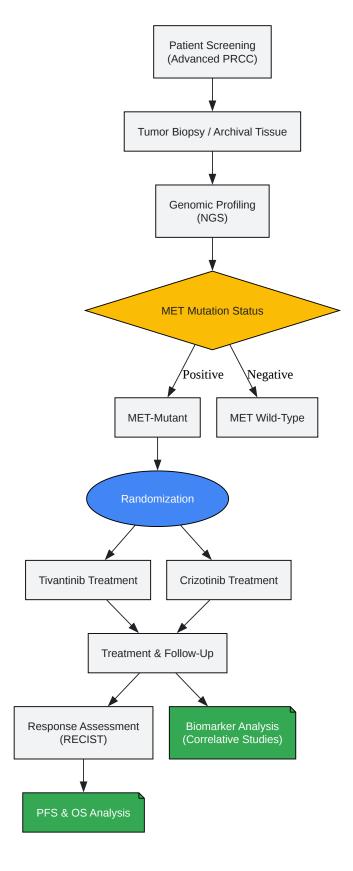
#### **SWOG 1500 (Crizotinib)**

- Study Design: A randomized, open-label, phase II trial comparing sunitinib to cabozantinib, crizotinib, and savolitinib.[5][6]
- Patient Population: Patients with metastatic papillary renal cell carcinoma who had received up to one previous therapy (excluding VEGF- and MET-directed agents).
- Intervention (Crizotinib arm): Crizotinib 250 mg orally twice daily.
- Primary Endpoint: Progression-Free Survival (PFS).[7]

## Experimental Workflow for Patient Treatment and Analysis

The following diagram outlines a typical workflow for patient selection and analysis in trials targeting MET-mutant PRCC.





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Caption: Patient selection and analysis workflow.



#### Conclusion

Based on the available evidence, **tivantinib** has not demonstrated efficacy in papillary renal cell carcinoma. While crizotinib also did not show a significant benefit over standard therapy in a broader PRCC population in the SWOG 1500 trial, the case report of a response in a MET-mutant patient post-**tivantinib** suggests that ATP-competitive MET inhibitors like crizotinib may hold more promise for this specific, molecularly defined subgroup.[8] Future clinical trials in MET-mutant PRCC should focus on patient selection based on specific MET alterations and may need to consider more potent and selective MET inhibitors.

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#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting the Met signaling pathway in renal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel Phase II Evaluation of Tivantinib and Tivantinib with Erlotinib [grandroundsinurology.com]
- 4. Parallel (Randomized) Phase II Evaluation of Tivantinib (ARQ197) and Tivantinib in Combination with Erlotinib in Papillary Renal Cell Carcinoma: SWOG S1107 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Response to Crizotinib in a Patient with MET-mutant Papillary Renal Cell Cancer After Progression on Tivantinib PMC [pmc.ncbi.nlm.nih.gov]



- 9. Response to crizotinib in a patient with MET-mutant papillary renal cell cancer after progression on tivantinib PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Tivantinib as Treatment for Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the MET receptor tyrosine kinase in non-small cell lung cancer: emerging role of tivantinib PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crizotinib: A comprehensive review PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 15. cancernetwork.com [cancernetwork.com]
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